5,6-Dihydroxyprostaglandin E1 is a biologically active compound belonging to the family of prostaglandins, which are lipid compounds derived from arachidonic acid. This specific compound plays a significant role in various physiological processes, including inflammation and vascular regulation. It is synthesized through the metabolism of prostaglandin E1 and is known for its potential therapeutic applications.
5,6-Dihydroxyprostaglandin E1 is primarily produced in the body through enzymatic reactions involving cyclooxygenases and other enzymes that metabolize arachidonic acid. It can also be synthesized chemically in laboratory settings for research purposes. Studies have shown that it can be formed from 5(6)epoxyprostaglandin E1 through hydrolysis by epoxide hydrolases, particularly in ram seminal vesicles .
This compound is classified under the category of eicosanoids, which are signaling molecules made from fatty acids. Prostaglandins, including 5,6-dihydroxyprostaglandin E1, are known for their diverse roles in mediating inflammation, regulating blood flow, and influencing various cellular functions.
The synthesis of 5,6-dihydroxyprostaglandin E1 can occur via several methods:
In laboratory settings, high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to analyze the metabolites produced during the synthesis process. These techniques allow for precise identification and quantification of the compound .
The molecular structure of 5,6-dihydroxyprostaglandin E1 consists of a cyclopentane ring with two hydroxyl groups at positions 5 and 6. Its chemical formula is C20H34O4, indicating that it contains 20 carbon atoms, 34 hydrogen atoms, and four oxygen atoms.
5,6-Dihydroxyprostaglandin E1 can undergo various chemical reactions:
The stability of 5,6-dihydroxyprostaglandin E1 in biological systems is influenced by factors such as pH and temperature. The compound's reactivity allows it to participate in metabolic pathways leading to the formation of other bioactive lipids .
The mechanism of action for 5,6-dihydroxyprostaglandin E1 involves its interaction with specific receptors on cell membranes. It acts primarily through G protein-coupled receptors (GPCRs), which mediate various physiological responses such as vasodilation and modulation of inflammatory processes.
Research indicates that this compound can influence cellular signaling pathways involved in inflammation and immune responses. For instance, it may modulate the activity of cyclooxygenase enzymes and affect the production of other eicosanoids .
Relevant data suggest that its half-life in biological systems is relatively short due to rapid metabolism by enzymes .
5,6-Dihydroxyprostaglandin E1 has several potential applications in scientific research:
5,6-Dihydroxyprostaglandin E1 (5,6-DH PGE₁) is a hydroxylated derivative of prostaglandin E1 (PGE₁), classified within the eicosanoid family of bioactive lipids. Its molecular formula is C₂₀H₃₄O₆, distinguishing it from PGE₁ (C₂₀H₃₄O₅) by the addition of a hydroxyl group. This dihydroxy modification occurs at carbon positions 5 and 6 of the fatty acid chain, resulting in vicinal diol stereochemistry [3] [8]. The compound falls under the E-class prostaglandins, characterized by a β-hydroxy ketone moiety in the cyclopentane ring. Its IUPAC name is 7-[(1R,2R,3R)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxyoct-1-en-1-yl]cyclopentyl]heptanoic acid, reflecting three chiral centers that govern its biological activity [8] [10].
Table 1: Key Chemical Identifiers of 5,6-Dihydroxyprostaglandin E1
Property | Value |
---|---|
CAS Registry Number | Not assigned (Derived from PGE₁: 745-65-3) |
Molecular Formula | C₂₀H₃₄O₆ |
Average Molecular Weight | 362.48 g/mol |
IUPAC Name | 7-[(1R,2R,3R)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxyoct-1-en-1-yl]cyclopentyl]heptanoic acid |
Classification | Eicosanoid; Dihydroxylated Prostaglandin E |
Precursor | 5,6-Dihydroxyeicosatrienoic acid |
The discovery of 5,6-DH PGE₁ emerged from seminal investigations into epoxy-eicosanoid metabolism in the 1980s. Initial research identified 5(6)-epoxy-prostaglandin E₁ as a metabolite of 5(6)-epoxy-eicosatrienoic acid in ram seminal vesicles, a key model for prostaglandin biosynthesis [3]. In 1984, enzymatic hydrolysis of this epoxide intermediate by microsomal epoxide hydrolases was shown to yield 5,6-DH PGE₁ as a stable diol derivative. This finding expanded the known pathways of arachidonic acid metabolism beyond classical prostaglandins and leukotrienes [3]. The compound’s structural elucidation relied on advanced analytical techniques, including reversed-phase HPLC purification and capillary gas chromatography-mass spectrometry (GC-MS), which confirmed its identity as a PGE₁ analog with additional hydroxylation at the 5-6 position [3]. This discovery underscored the metabolic complexity of eicosanoid pathways, revealing novel oxygenated derivatives with potential regulatory functions.
5,6-DH PGE₁ maintains the core structural features of PGE₁: a 20-carbon chain with a cyclopentane ring containing β-hydroxy ketone functionality and an α-chain with a C13-C14 double bond [8] [10]. The defining modification is the addition of hydroxyl groups at C5 and C6, forming a vicinal diol system. This contrasts with:
The 5,6-dihydroxy modification increases polarity and alters biochemical behavior. Studies indicate that 5,6-DH PGE₁ is metabolically derived from 5(6)-epoxy-PGE₁ via epoxide hydrolase action, establishing a precursor-product relationship [3]. This structural evolution impacts biological activity; for example, 5,6-DH PGE₁ demonstrates distinct stability and receptor-binding properties compared to PGE₁ due to steric and electronic changes in the ω-chain. Notably, 5,6-DH PGE₁ can undergo chemical dehydration to form 5,6-dihydroxy-prostaglandin B₁, highlighting its role as an intermediate in eicosanoid transformation cascades [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7